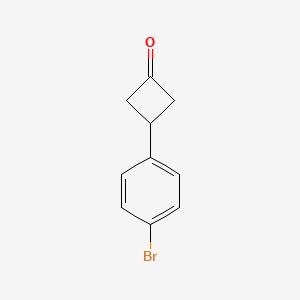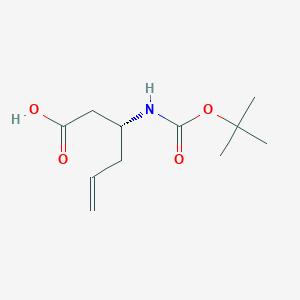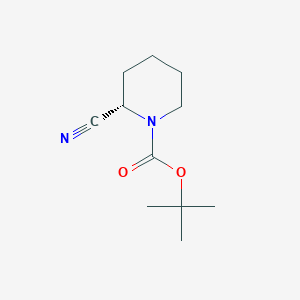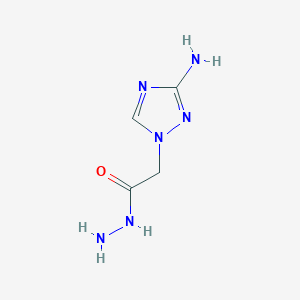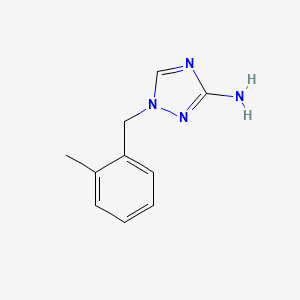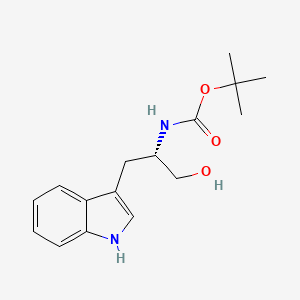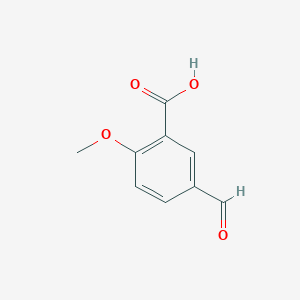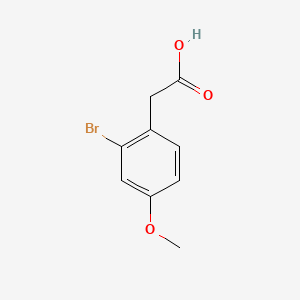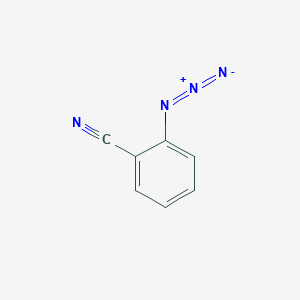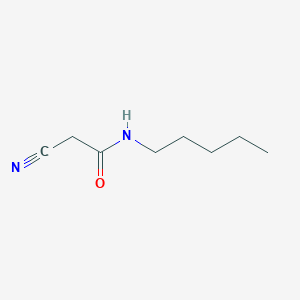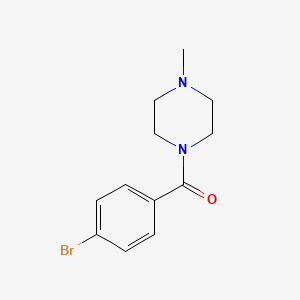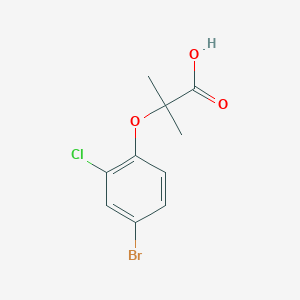
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Analytical Methods for Herbicide Determination
The study presented in paper focuses on the analytical methods for determining the presence of herbicides, specifically 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid, in urine samples. The research compares two different methods: high-performance liquid chromatography (HPLC) and gas chromatography (GC), both preceded by solid-phase extraction. The GC method, with its lower detection limit, was found to be more suitable for detecting these herbicides in the general population.
Antibacterial Activity of Chlorophenyl Compounds
Paper describes the synthesis and antibacterial activity of a novel compound, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride. This compound is designed to act as a pro-drug, releasing a potent antibacterial agent within anaerobic bacterial cells. The study compares the effectiveness of this compound with other similar molecules, highlighting its nonmutagenic nature and specificity against anaerobic bacteria.
Molecular Structure and Analysis of Chlorophenyl Compounds
The molecular structure and various analyses of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate are detailed in paper . The synthesis is achieved through a reaction involving 4-chlorophenacyl bromide and 2-methylbenzoic acid. The study provides insights into the vibrational wavenumbers, hyperpolarizability, and charge transfer within the molecule, using both Hartree-Fock and density functional methods. The findings from X-ray diffraction studies are in agreement with the calculated values, offering a comprehensive understanding of the molecule's properties.
Crystal Structure of Phenoxypropionic Acid
In paper , the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid is elucidated. The research reveals that the molecules form hydrogen-bonded cyclic dimers and possess a synplanar-synplanar side-chain conformation. This conformation is common to phenoxyacetic and 2-phenoxypropionic acids, providing a point of comparison with other phenoxyisobutyric acid analogues.
Aplicaciones Científicas De Investigación
Metabolism and Detection
- Metabolite Formation and Structural Analysis : Clofibrate, a drug that metabolizes into 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, results in various glucuronic acid conjugates of this compound in human urine. These conjugates vary in the glucuronic acid moiety's structure, displaying both pyranose and furanose forms (Hignite et al., 1981).
- Herbicide Detection Methodology : A selective and sensitive method using High-Performance Liquid Chromatography (HPLC) with electrochemical detection has been developed to detect chlorophenoxy acids, including compounds like 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, in ground and drinking water (Wintersteiger et al., 1999).
Chemical Synthesis and Pharmacological Studies
- Synthesis of Derivatives for Antibacterial Activity : Research on synthesizing derivatives of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid has shown potential antibacterial properties. These derivatives have shown significant activity against various bacterial strains, highlighting their pharmaceutical potential (Siddiqui et al., 2014).
Environmental and Health Impact Studies
- Pollutant Adsorption Studies : Studies on the adsorption of pollutants like 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid on clay surfaces provide insights into environmental contamination and potential remediation strategies (Ramalho et al., 2013).
- Degradation and Toxicity Analysis : Research into the degradation of compounds like 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid under neutral and basic conditions reveals insights into its stability and potential toxic effects (Dulayymi et al., 1993).
Safety And Hazards
The compound has been classified under GHS07 and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGAVLUYDJOUEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407475 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid | |
CAS RN |
588681-98-5 |
Source


|
| Record name | 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588681-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60407475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

